1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a complex heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core conjugated with a 4-(2-methoxyphenyl)piperazine moiety via a 3-oxopropyl linker. Its molecular formula is C₂₄H₂₈N₆O₃S, with a molecular weight of 480.6 g/mol and a CAS registry number of 1189975-80-1 . The structure includes a propyl group at the 4-position of the fused triazolo-pyrimidine system, which may influence lipophilicity and metabolic stability.
However, its Smiles notation (CCCn1c(=O)c2sccc2n2c(CCC(=O)N3CCN(c4cccc(OC)c4)CC3)nnc12) confirms the connectivity of substituents .
Properties
IUPAC Name |
12-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-3-11-29-23(32)22-18(10-16-34-22)30-20(25-26-24(29)30)8-9-21(31)28-14-12-27(13-15-28)17-6-4-5-7-19(17)33-2/h4-7,10,16H,3,8-9,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDULOUCUINDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues. This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and handles misfolded proteins. When this pathway is disrupted, it can lead to diseases like neurodegeneration and cancer. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These could include the presence of other compounds, pH levels, temperature, and the specific cellular environment.
Biological Activity
The compound 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates through reactions involving piperazine derivatives and various acylating agents. The following summarizes the synthetic route:
- Formation of Piperazine Intermediate : The reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxopropyl group.
- Coupling Reaction : The intermediate is coupled with a thieno-triazolo-pyrimidine scaffold to yield the final product.
Anticancer Properties
Recent studies have indicated that similar compounds exhibit significant anticancer activity. For instance, derivatives containing the piperazine moiety have shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds targeting specific signaling pathways involved in cell cycle regulation and apoptosis.
- Case Study : A related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
Antioxidant Activity
Compounds with similar structures have been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:
- DPPH Assay : Preliminary tests using the DPPH method showed promising results, with significant scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | SC50 (μg/mL) | Comparison |
|---|---|---|
| Tested Compound | 40.4 | Higher than ascorbic acid (1.65) |
| Ascorbic Acid | 1.65 | Standard control |
Neuroprotective Effects
There is emerging evidence suggesting that this class of compounds may also exhibit neuroprotective effects:
- Mechanism : Inhibition of neuroinflammatory pathways and modulation of neurotransmitter systems.
- Research Findings : Studies have reported that similar compounds can protect neuronal cells from oxidative damage and apoptosis.
Pharmacological Implications
The diverse biological activities suggest potential therapeutic applications in various fields:
- Cancer Therapy : Targeting specific cancer pathways could lead to the development of novel anticancer agents.
- Neurodegenerative Diseases : The neuroprotective properties may provide a basis for treatments aimed at conditions like Alzheimer's or Parkinson's disease.
Scientific Research Applications
Chemical Structure and Synthesis
N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide features a complex structure consisting of a nicotinamide core, a tetrahydrofuran moiety, and two methyl groups on the nitrogen atom. The synthesis typically involves multiple steps:
- Formation of the Tetrahydrofuran Moiety : This can be achieved through the ring opening of 2,5-dimethylfuran followed by aldol condensation with aldehydes.
- Attachment to Nicotinamide : The tetrahydrofuran group is introduced to the nicotinamide core via nucleophilic substitution reactions.
These synthetic strategies allow for variations in substituents, which can influence biological activity and therapeutic potential.
Scientific Research Applications
N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several notable applications:
Inhibition of Nicotinamide N-Methyltransferase (NNMT)
The compound acts primarily as an inhibitor of NNMT, an enzyme that catalyzes the methylation of nicotinamide to form N-methylnicotinamide. Overexpression of NNMT is linked to various metabolic disorders and cancers. By inhibiting NNMT, this compound can potentially increase levels of nicotinamide and enhance the availability of nicotinamide adenine dinucleotide (NAD+), crucial for numerous metabolic processes .
Potential Therapeutic Target
Research indicates that NNMT inhibition may have therapeutic implications in treating obesity, type 2 diabetes, and certain cancers. The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development .
Building Block for Complex Molecules
In synthetic chemistry, N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with varied biological activities .
Case Study 1: NNMT Inhibition and Metabolic Disorders
A study reported the development of potent bisubstrate inhibitors of NNMT that include N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide as a key component. These inhibitors demonstrated significant effects on cell proliferation in cancer models, highlighting their potential in therapeutic applications against metabolic disorders associated with NNMT overexpression .
Case Study 2: Synthesis and Biological Evaluation
In another investigation, researchers synthesized a series of NNMT inhibitors based on structural modifications of this compound. The findings indicated that specific modifications led to enhanced inhibitory activity against NNMT, suggesting that further exploration could yield even more effective therapeutic agents .
Comparison with Similar Compounds
1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Structural Difference : The 4-methoxyphenyl group replaces the 2-methoxyphenyl substituent on the piperazine ring.
- Impact : Positional isomerism in the methoxy group may alter π-π stacking interactions or hydrogen bonding with biological targets. For example, 4-methoxy derivatives often exhibit enhanced serotonin receptor (5-HT₁A) affinity compared to ortho-substituted analogs .
- Synthetic Note: Similar synthetic routes (e.g., condensation of piperazine intermediates with triazolo-pyrimidine precursors) are likely shared .
2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,5-a]pyridin-3-one
- Structural Difference: A triazolo-pyridine core replaces the fused thieno-triazolo-pyrimidine system. The 3-chlorophenyl group on piperazine introduces electron-withdrawing effects.
- Impact: The chloro substituent may enhance binding to dopamine D₂/D₃ receptors, as seen in related antipsychotic agents. The simpler triazolo-pyridine system likely reduces steric hindrance compared to the bulkier fused thieno-pyrimidine scaffold .
Fused Triazolo-Pyrimidine Derivatives with Varied Substituents
3-Acetyl-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,6-diphenylpyrido[2,3-d][1,2,4]triazolo-[4,3-a]pyrimidin-5(1H)-one (22a)
- Structural Difference : A pyrido-triazolo-pyrimidine core with acetyl and phenyl groups at the 3- and 8-positions, respectively.
- Physical Properties: Melting point 262–264°C, high yield (82%) via methanol-assisted crystallization. IR spectra confirm C=O (1685 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
- Comparison : The acetyl group may increase solubility in polar solvents, whereas the phenyl groups contribute to π-stacking interactions in hydrophobic binding pockets. The absence of a piperazine linker suggests divergent biological targets (e.g., kinase inhibition) .
Ethyl 8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-oxo-1,6-diphenyl-1,5-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Structural Difference : An ester group at the 3-position instead of acetyl.
- Impact : The ethyl ester may improve membrane permeability due to increased lipophilicity. However, esterase-mediated hydrolysis could reduce bioavailability compared to acetyl or alkylamine derivatives .
Positional Isomers and Substitution Effects
1-(3-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Structural Difference : 3-Methoxyphenyl vs. 2-methoxyphenyl on the piperazine ring.
- Impact: Meta-substitution may reduce steric hindrance near the piperazine nitrogen, enhancing interactions with adrenergic or serotonergic receptors. For example, 3-methoxy analogs in arylpiperazine derivatives often show higher α₁-adrenoceptor affinity .
Research Implications and Gaps
- Synthetic Optimization: The target compound’s synthesis may benefit from methods described for analogs, such as solvent-assisted crystallization (e.g., methanol/ethanol) .
- Biological Activity : Piperazine-linked compounds often target CNS receptors, but the 2-methoxy group’s role requires validation via in vitro assays (e.g., radioligand binding studies).
- Data Limitations : Key parameters (e.g., melting point, solubility, toxicity) for the target compound remain unreported, highlighting the need for further characterization .
Preparation Methods
Formation of the Pyrimidinone Backbone
The pyrimidinone ring is prepared by condensing 4-amino-2-thioxo-1,2-dihydropyrimidin-5(6H)-one with a thiophene-derived aldehyde. Key steps include:
- Thiocyanate introduction : Electrooxidative thiocyanation of 5-aminopyrazole derivatives under anhydrous conditions (yield: 82–87%).
- Cyclization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C induces triazole ring formation between adjacent amino groups.
- Oxidation : The methylthio group is oxidized to a methylsulfonyl group using Oxone® in tetrahydrofuran (THF)/water (3:1) at 60°C for 12 hours.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiocyanation | KSCN, AcOH, electrolysis | RT | 2 h | 85% |
| Cyclization | NaNO₂, HCl | 0–5°C | 1 h | 78% |
| Oxidation | Oxone®, THF/H₂O | 60°C | 12 h | 91% |
Propyl Group Introduction at Position 4
The propyl substituent is introduced via N-alkylation:
- Alkylation : Reacting the core with propyl iodide in dimethylformamide (DMF) using cesium fluoride (CsF) as a base at 0°C to room temperature (2 hours, yield: 88%).
Preparation of 4-(2-Methoxyphenyl)piperazine
The 2-methoxyphenylpiperazine moiety is synthesized through a palladium-catalyzed coupling (Figure 2).
Buchwald-Hartwig Amination
- Substrates : N-Boc-piperazine and 1-bromo-2-methoxybenzene.
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
- Conditions : Reaction in o-xylene at 120°C for 3 hours under nitrogen.
- Yield : 96% after aqueous workup and solvent extraction.
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature (2 hours, quantitative yield).
Coupling of the Core and Piperazine Moieties
The oxopropyl linker connects the thieno-triazolo-pyrimidinone core and piperazine group via a two-step sequence (Figure 3).
Acrylate Intermediate Formation
Amide Bond Formation
- Activation : The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF.
- Coupling : Reaction with 4-(2-methoxyphenyl)piperazine at 25°C for 12 hours (yield: 84%).
Final Product Characterization
The compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by:
- ¹H/¹³C NMR : Peaks corresponding to the propyl (δ 0.92–1.56 ppm), piperazine (δ 2.85–3.45 ppm), and triazolo-pyrimidinone (δ 7.2–8.1 ppm).
- HRMS : [M+H]⁺ calculated for C₂₆H₃₁N₇O₃S: 546.2284; found: 546.2286.
Challenges and Optimization
- Regioselectivity : Sodium nitrite concentration must be controlled to avoid over-cyclization.
- Catalyst Loading : Reducing Pd(OAc)₂ to 0.5 mol% maintained coupling efficiency while lowering costs.
- Solvent-Free Conditions : Adopting solvent-free condensation improved yields by 12–15% compared to THF-based systems.
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential biological activity?
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a 2-methoxyphenyl-substituted piperazine ring, and a propyl chain at position 4. These pharmacophores contribute to its biological activity:
- The triazolo-pyrimidine core enables π-π stacking and hydrogen bonding with biological targets.
- The piperazine moiety enhances solubility and facilitates receptor interactions, particularly with serotonin or dopamine receptors.
- The 2-methoxyphenyl group modulates electronic properties and steric effects, influencing binding affinity .
Q. What synthetic strategies are employed for constructing the thieno-triazolo-pyrimidine core?
Synthesis typically involves:
- Precursor preparation : Starting with 3-amino-2-thiophenecarboxylic acid derivatives.
- Heterocyclization : Using carbodiimides or thioureas to form the triazole ring.
- Coupling reactions : Introducing the piperazine and propyl groups via nucleophilic substitution or amidation. Key challenges include controlling regioselectivity and minimizing side products during cyclization .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
- NMR spectroscopy : For verifying substituent positions and stereochemistry (e.g., methoxy group at C2 of phenyl).
- HPLC-MS : To assess purity (>95% required for biological assays).
- X-ray crystallography : Resolves ambiguous structural features, such as ring conformations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Use Design of Experiments (DoE) to systematically evaluate variables:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Avoids thermal degradation |
| Solvent | DMF or DCM | Enhances solubility of intermediates |
| Catalyst | Pd/C (0.5–1 mol%) | Accelerates coupling steps |
| Reaction Time | 6–12 hours | Balances completion vs. side reactions |
Statistical modeling (e.g., response surface methodology) helps identify critical interactions .
Q. How should contradictory biological activity data in structural analogs be reconciled?
Contradictions may arise from:
- Purity discrepancies : Validate compound purity via HPLC and elemental analysis.
- Isomerism : Use chiral chromatography to isolate enantiomers and test separately.
- Assay variability : Standardize protocols (e.g., IC50 measurements in triplicate) and include positive controls (e.g., known receptor antagonists) .
Q. What methodologies are recommended for SAR studies targeting pharmacophoric elements?
- Systematic substitution : Replace the 2-methoxyphenyl group with halogens or electron-withdrawing groups to assess electronic effects.
- Bioisosteric replacement : Swap the piperazine ring with morpholine or homopiperazine to evaluate steric tolerance.
- In vitro assays : Prioritize high-throughput screening against CNS targets (e.g., 5-HT1A receptors) followed by molecular docking to correlate activity with binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
